Momordicoside L

概要

説明

Momordicoside L is a cucurbitane-type triterpenoid glycoside found in the plant Momordica charantia, commonly known as bitter melon. This compound is one of the many bioactive constituents of bitter melon, which has been traditionally used for its medicinal properties. This compound is known for its potential therapeutic effects, including antidiabetic, anticancer, and anti-inflammatory activities .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Momordicoside L typically involves extraction from the fruits of Momordica charantia. The extraction process can be enhanced using techniques such as microwave-assisted extraction and ultrasound-assisted extraction. These methods help in obtaining higher yields of the compound compared to traditional extraction methods .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from bitter melon fruits. The process includes drying the fruits, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography techniques to isolate this compound .

化学反応の分析

Types of Reactions

Momordicoside L undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Antidiabetic Properties

Momordicoside L has been extensively studied for its hypoglycemic effects. Research indicates that it enhances glucose uptake and improves insulin sensitivity through mechanisms involving the stimulation of glucose transporter type 4 (GLUT4) translocation.

Table 1: Effects of this compound on Glucose Metabolism

In vivo studies have shown that administration of this compound leads to significant reductions in blood glucose levels in both insulin-sensitive and insulin-resistant models, indicating its potential as a therapeutic agent for managing type 2 diabetes .

Anti-Inflammatory Effects

This compound exhibits noteworthy anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in chronic inflammation associated with metabolic disorders.

Table 2: Anti-Inflammatory Effects of this compound

| Cytokine | Expression Level (Control vs. Treatment) | Reference |

|---|---|---|

| IL-6 | Decreased in treated cells | |

| TNF-α | Significantly reduced | |

| COX-2 | Downregulated |

These findings suggest that this compound may be beneficial not only for diabetes management but also for addressing inflammation-related complications.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. While it demonstrated positive glucose uptake activity, it showed limited cytotoxic effects against certain cancer cell lines, including breast adenocarcinoma and colon adenocarcinoma.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Cytotoxicity Observed | Reference |

|---|---|---|

| MCF-7 (Breast) | No significant activity | |

| WiDr (Colon) | No significant activity | |

| IMR-32 (Neuroblastoma) | Moderate cytotoxicity |

Despite its limited direct cytotoxic effects, the compound's ability to modulate glucose metabolism could indirectly influence cancer progression, particularly in metabolic cancers.

Mechanistic Insights

Recent studies have employed in silico modeling to explore the binding affinities of this compound with various molecular targets implicated in cancer and metabolic disorders. Notably, it has shown promising results as a potential inhibitor for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Table 4: Binding Affinities of this compound

These findings highlight the potential of this compound as a multi-target agent in therapeutic applications.

作用機序

The mechanism of action of Momordicoside L involves multiple molecular targets and pathways:

Antidiabetic Activity: It enhances the activity of enzymes involved in glucose metabolism, such as hepatic glucokinase and hexokinase, while inhibiting enzymes like glucose-6-phosphatase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and activation of caspases.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

類似化合物との比較

Momordicoside L can be compared with other similar cucurbitane-type triterpenoids found in Momordica charantia, such as:

- Momordicoside K

- Momordicine I

- Momordicine II

Uniqueness

This compound is unique due to its specific glycoside structure and its potent biological activities. While other similar compounds also exhibit therapeutic properties, this compound has shown a broader range of activities and higher potency in various studies .

生物活性

Momordicoside L, a triterpene glycoside isolated from Momordica charantia L. (commonly known as bitter melon), has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antidiabetic, and potential anticancer effects, supported by various research findings.

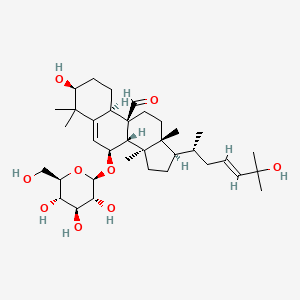

1. Chemical Structure and Properties

This compound is part of a larger group of bioactive compounds found in bitter melon. Its structure is characterized by a triterpene backbone, which contributes to its biological activity. The compound has been shown to interact with various enzymes and receptors, influencing metabolic pathways.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can down-regulate pro-inflammatory markers such as IL-6, TNF-α, and COX-2. For instance, a study found that this compound significantly decreased the expression of IL-6 compared to lipopolysaccharide (LPS)-treated cells .

| Pro-inflammatory Marker | Expression Level |

|---|---|

| IL-6 | Decreased |

| TNF-α | Decreased |

| COX-2 | Decreased |

2.2 Antidiabetic Properties

This compound has been extensively studied for its antidiabetic effects. It has been shown to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. In a comparative study, this compound exhibited an inhibition rate of 23.7% against α-glucosidase at a concentration of 1.33 mM .

| Enzyme | Inhibition Rate (%) | Concentration (mM) |

|---|---|---|

| α-Amylase | 68.0–76.6% | 0.87 |

| α-Glucosidase | 23.7% | 1.33 |

Additionally, this compound has been associated with enhanced glucose uptake in various cell lines, indicating its potential role in managing blood sugar levels .

2.3 Anticancer Potential

The anticancer activity of this compound has also been explored, although findings are mixed. While it showed hypoglycemic and antiproliferative effects in certain studies, it did not exhibit significant cytotoxicity against several cancer cell lines such as MCF-7 (breast adenocarcinoma) and WiDr (colon adenocarcinoma) . This suggests that while it may contribute to metabolic regulation, its direct anticancer effects require further investigation.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes like α-amylase and isomaltase, leading to reduced activity and consequently lower glucose absorption .

- Gene Regulation : It influences the expression of genes involved in inflammation and metabolism, contributing to its anti-inflammatory and antidiabetic effects .

4. Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- A study conducted on diabetic mice demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups .

- Another research effort focused on the immunomodulatory effects of bitter melon extracts containing this compound, showing enhanced lymphocyte activation and macrophage function in vitro .

5. Conclusion

This compound represents a promising compound within the realm of natural products with significant biological activities, particularly in anti-inflammatory and antidiabetic contexts. While preliminary findings are encouraging, further research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)43)21-12-14-35(7)30-24(44-31-29(42)28(41)27(40)25(18-37)45-31)17-23-22(10-11-26(39)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+/t20-,21-,22-,24+,25-,26+,27-,28+,29-,30+,31-,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHOBTRHAFBJOW-MLFDEFIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316961 | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81348-83-6 | |

| Record name | Momordicoside L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Momordicoside L and where is it found?

A1: this compound is a cucurbitane-type triterpenoid saponin primarily found in the fruits of the Momordica charantia plant, also known as bitter melon. [, , , ]

Q2: How is this compound typically extracted and purified from bitter melon?

A2: Researchers have employed various techniques for the extraction and purification of this compound. These include:

- High hydrostatic pressure (HHP) technology: This method utilizes high pressure for extraction, followed by purification using ionic liquid-based aqueous biphasic systems. []

- High-speed countercurrent chromatography (HSCCC): This technique efficiently separates this compound from other triterpene saponins present in bitter melon extracts. []

- Column chromatography: Traditional column chromatography methods, using silica gel and Sephadex LH-20, have been employed for isolation and purification. [, ]

Q3: Can you describe the structure of this compound?

A3: this compound is a cucurbitane-type triterpenoid glycoside. While the exact molecular weight can vary slightly due to potential variations in attached sugar moieties, studies have identified its aglycone structure. [, , , ] Further structural characterization, including spectroscopic data (NMR, MS), can be found in the cited research papers. [, , , , , ]

Q4: What analytical methods are used to identify and quantify this compound?

A4: Several analytical techniques are employed for the identification and quantification of this compound:

- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV and mass spectrometry (MS), HPLC enables the separation and quantification of this compound in complex mixtures. [, , ]

- Liquid chromatography-mass spectrometry (LC/MS): This technique provides accurate identification and characterization of this compound based on its mass-to-charge ratio. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR is used to elucidate the complete structure of this compound, providing detailed information about its atoms and their connectivity. [, , , , ]

Q5: How stable is this compound under different processing conditions?

A5: Research suggests that this compound exhibits varying stability depending on the processing conditions:

- Thermal processing: this compound is susceptible to degradation at higher temperatures, especially during prolonged heating at 100°C or autoclaving. [] This sensitivity to heat could impact its content and potential bioactivity in processed bitter melon products.

Q6: Are there any known challenges or limitations related to the use of this compound?

A6:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。